2,1,3-Benzothiadiazole,4,5,6-trifluoro-

Organic Photovoltaics Donor-Acceptor Copolymers Energy Level Tuning

Researchers developing n-type organic semiconductors often face synthetic complexity and limited electron mobility with non-fluorinated benzothiadiazoles. TFBT addresses these challenges: • One-step conversion to TCNBT acceptor enables μₑ ≈ 0.15 cm² V⁻¹ s⁻¹ with >100 h ambient stability in solution-processed OFETs. • Electron-dominant transport (μₑ/μₕ ≈ 10) simplifies n-channel complementary logic fabrication. • Wider optical band gap (2.05 eV) vs. 5,6-difluoro-BT analogue maximizes Vₒₒ in bulk-heterojunction OPV devices.

Molecular Formula C6HF3N2S
Molecular Weight 190.15 g/mol
Cat. No. B13113490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzothiadiazole,4,5,6-trifluoro-
Molecular FormulaC6HF3N2S
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C2=NSN=C21)F)F)F
InChIInChI=1S/C6HF3N2S/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H
InChIKeyUBQCYQZYXLDHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TFBT – Core Properties & Overview


2,1,3-Benzothiadiazole,4,5,6-trifluoro- (CAS 1245924-75-7), also designated 4,5,6-trifluorobenzo[c][1,2,5]thiadiazole or TFBT, is a heterocyclic aromatic compound with the molecular formula C6HF3N2S and an exact mass of 189.98 Da [1]. It belongs to the fluorinated 2,1,3-benzothiadiazole (BT) family, which serves as a key electron-acceptor building block in donor–acceptor (D–A) type organic semiconductors for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) [2]. The three fluorine substituents at the 4-, 5-, and 6-positions create a stronger electron-accepting character than non-fluorinated or mono-/difluorinated BT analogues, making TFBT a distinct procurement choice when deeper LUMO levels, higher electron affinity, or enhanced thermal stability are required.

Why TFBT Cannot Be Replaced


Generic substitution among benzothiadiazole derivatives is not scientifically defensible because the number and position of fluorine atoms on the BT core directly modulate frontier molecular orbital energies, molecular packing, thermal stability, and device performance [1]. In copolymer systems, increasing fluorination from zero to two to six fluorine atoms per repeat unit progressively deepens the HOMO (from −5.38 to −5.55 eV) and LUMO (from −3.57 to −3.78 eV), while simultaneously raising the dielectric constant from 3.3 to 5.9 at 1 kHz and boosting power conversion efficiency from 7.83% to 12.34% [2]. The 4,5,6-trifluoro substitution pattern specifically provides an intermediate fluorination state that balances enhanced electron affinity with processability, whereas non-fluorinated BT fails to achieve comparable acceptor strength, and mono-fluorinated BT provides insufficient energetic tuning. The quantitative evidence below demonstrates that 4,5,6-trifluoro-2,1,3-benzothiadiazole occupies a distinct and non-interchangeable position on the fluorination-performance continuum.

TFBT vs. Analogues: Differentiation Guide


LUMO Deepening vs. Unfluorinated BT

Progressive fluorination of the benzothiadiazole unit in a polymer backbone systematically deepens the HOMO energy level. In a direct comparative study using an identical polymer backbone, the HOMO shifted from −5.38 eV (0F-BT) to −5.45 eV (2F-BT) to −5.55 eV (6F-FBT, which incorporates the 4,5,6-trifluoro-BT motif along with fluorinated thiophene linkers) [1]. The deeper HOMO of the highest-fluorinated polymer directly translates to a higher open-circuit voltage (VOC) in bulk heterojunction organic photovoltaic cells, as VOC is proportional to the difference between the HOMO of the donor and the LUMO of the acceptor. This HOMO lowering of 0.17 eV relative to the non-fluorinated analogue is a quantifiable driver of device voltage enhancement.

Organic Photovoltaics Donor-Acceptor Copolymers Energy Level Tuning

One-Step Cyanation to TCNBT

The dielectric constant (εr) of the active layer material directly influences exciton dissociation efficiency in organic solar cells. Fluorination of the BT unit raises εr substantially: from 3.3 (0F-BT polymer) to 4.8 (2F-BT polymer) to 5.9 (6F-FBT polymer, containing 4,5,6-trifluoro-BT) measured at 1 kHz [1]. This represents a 79% increase in dielectric constant relative to the non-fluorinated baseline, and a 23% increase relative to the difluoro analogue. The higher dielectric constant reduces the exciton binding energy, facilitating charge separation and correlating with the measured exciton dissociation probability P(E,T) rise from 85.9% (0F) to 90.2% (2F) to 91.4% (6F).

Dielectric Constant Charge Separation Organic Photovoltaics

Optical Band Gap vs. 5,6-Difluoro-BT

Photostability under prolonged illumination is a practical requirement for organic photovoltaic materials. After 9 hours of AM1.5 sunlight irradiation in air, polymer films containing the 4,5,6-trifluoro-BT unit (PIDTT-TFBT) retained 93.9% of their initial absorption compared to 91.1% for the non-fluorinated BT analogue (PIDTT-TBT) and 92.7% for the alternating reference polymer PIDTT-DTBT [1]. The TFBT-containing polymer exhibited the highest photostability among the three, with a 3.1% relative improvement in absorption retention versus the non-fluorinated BT comparator. This enhanced stability is attributed to the electron-withdrawing fluorine atoms stabilizing the conjugated backbone against photo-oxidative degradation.

Photostability Polymer Solar Cells Degradation

Emission Shift: Regioisomer Comparison

Thermal stability dictates processing windows and operational temperature limits. In a systematic polymer series, the 5% weight-loss decomposition temperature (Td) increased progressively with fluorination: 310 °C for the alternating copolymer PIDTT-DTBT (non-fluorinated), 346 °C for the random copolymer with non-fluorinated BT (PIDTT-TBT), and 366 °C for the random copolymer containing 4,5,6-trifluoro-BT (PIDTT-TFBT) [1]. This represents a 56 °C improvement over the non-fluorinated alternating baseline and a 20 °C improvement over the closest random copolymer analogue. The enhanced thermal robustness is consistent with stronger intermolecular interactions conferred by the C–F bonds.

Thermal Stability Polymer Processing Organic Electronics

Electron-Dominant Transport vs. Unfluorinated BT

Fluorination of the BT unit alters solid-state morphology through enhanced intermolecular interactions. X-ray diffraction analysis revealed that the π–π stacking distance decreased from 4.34 Å (PIDTT-DTBT, non-fluorinated) to 4.32 Å (PIDTT-TBT) to 4.04 Å (PIDTT-TFBT, containing 4,5,6-trifluoro-BT) [1]. The 0.30 Å reduction (7% decrease) in π-stacking distance for the TFBT-containing polymer indicates significantly tighter interchain packing. Tighter π-stacking is a well-established structural parameter correlating with improved charge carrier mobility in organic semiconductors, as it facilitates intermolecular electronic coupling.

Molecular Packing XRD Charge Transport

TFBT Application Scenarios


n-Type Semiconductor Precursor via Cyanation

When designing donor polymers for organic solar cells, maximizing open-circuit voltage (VOC) requires a deep HOMO level. The 4,5,6-trifluoro-BT unit delivers a polymer HOMO of −5.55 eV, which is 0.17 eV deeper than the non-fluorinated BT equivalent (−5.38 eV) [1]. This directly increases achievable VOC. Combined with the elevated dielectric constant (5.9 vs 3.3) that enhances exciton dissociation probability to 91.4% [1], TFBT-based donor polymers enable OPV devices with PCE reaching 12.34% when paired with non-fullerene acceptors such as Y6. This scenario is specifically relevant for procurement by research groups developing high-voltage OPV materials for indoor light harvesting or tandem cell applications.

Wide-Band-Gap Acceptor for High-Voc OPVs

The 4,5,6-trifluoro-BT unit promotes a π–π stacking distance of 4.04 Å in polymer films, which is 0.30 Å tighter than non-fluorinated BT analogues (4.34 Å) [1]. This tighter packing is expected to enhance intermolecular electronic coupling and charge carrier mobility. TFBT has been employed as an electron-acceptor end-group in small-molecule semiconductors for OFETs, where its strong electron-withdrawing character and packing enhancement are critical for achieving n-type or ambipolar transport [2]. Procurement of TFBT for this application is indicated when fluorinated BT derivatives with stronger acceptor character than 5,6-difluoro-BT but better solubility than tetracyano-BT are required.

NIR Emission Tuning for OLEDs & Bio-Imaging

Polymers containing 4,5,6-trifluoro-BT exhibit a thermal decomposition temperature (Td, 5% weight loss) of 366 °C, which is 56 °C higher than non-fluorinated BT alternating copolymers (310 °C) and 20 °C higher than non-fluorinated BT random copolymers (346 °C) [1]. This thermal stability margin is critical for applications requiring aggressive annealing protocols (e.g., >300 °C for short durations) or deployment in environments with elevated ambient temperatures, such as building-integrated photovoltaics or automotive applications. Procurement should prioritize TFBT over non-fluorinated BT when thermal budget during fabrication or operation is a constraint.

Ambipolar-to-n-Type for Logic Circuits

After 9 hours of continuous AM1.5 illumination in air, TFBT-containing polymer films retained 93.9% of their initial absorption, outperforming the non-fluorinated BT analogue (91.1%) and the alternating reference polymer (92.7%) [1]. This photostability advantage is relevant for outdoor OPV applications where modules are subjected to prolonged solar exposure. Materials developers targeting improved operational lifetime without encapsulation should consider TFBT as a replacement for non-fluorinated BT when photostability data are a selection criterion.

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